Methandrostenolone

描述

属性

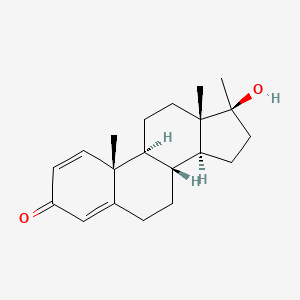

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALNWXLMVGSFR-HLXURNFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023276 | |

| Record name | Methandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN ALC, CHLOROFORM, GLACIAL ACETIC ACID; SLIGHTLY SOL IN ETHER; INSOL IN WATER | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone and ether, WHITE CRYSTALS OR WHITE, CRYSTALLINE POWDER | |

CAS No. |

72-63-9 | |

| Record name | Methandrostenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methandrostenolone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metandienone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metandienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metandienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metandienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANDROSTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COZ1R7EOCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163-164 °C, 163.5 °C | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Strain Selection and Biocatalytic Mechanisms

The advent of microbial biotransformation has revolutionized steroid production, offering higher selectivity and milder reaction conditions compared to chemical methods. Arthrobacter simplex strain 31-2-50, isolated through rigorous screening, has emerged as the most efficient biocatalyst for this compound synthesis. This strain expresses a 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme, which selectively dehydrogenates 17α-methyltestosterone at the C1-C2 position, yielding the 1,4-diene structure characteristic of this compound.

Key to this process is the strain’s ability to operate under aerobic conditions while maintaining metabolic activity in the presence of high substrate concentrations. The enzyme’s specificity minimizes byproduct formation, achieving a conversion rate of approximately 70% under optimized conditions. Recent genomic analyses suggest that the dehydrogenase activity in A. simplex is regulated by a plasmid-encoded operon, enabling genetic engineering for enhanced catalytic efficiency.

Fermentation Medium Optimization

The composition of the fermentation medium profoundly impacts biotransformation efficiency. A study by ChemicalBook (2022) identified the following optimal medium components for A. simplex:

| Component | Concentration (g/L) |

|---|---|

| Glucose | 10 |

| Corn steep liquor | 12 |

| Yeast extract | 5 |

| KH₂PO₄ | 2.5 |

This formulation balances carbon availability, nitrogen sources, and phosphate buffering, ensuring robust microbial growth and enzyme stability. The inclusion of corn steep liquor, a byproduct of starch processing, provides trace minerals and growth factors that enhance dehydrogenase activity.

Process Parameters and Scale-Up

Bioreactor studies reveal that inoculum size, pH, and substrate dispersion methods significantly influence conversion yields. Optimal conditions include a 5% (v/v) inoculum, initial pH of 6.4, and the use of hydrophilic solvents (e.g., polyethylene glycol) to improve substrate solubility. Under these parameters, the fermentation broth accumulates crystalline this compound, which can be recovered via filtration and recrystallization.

Scale-up to a 7L fermentor demonstrated consistent performance, with a volumetric productivity of 1.2 g/L/day. However, oxygen transfer limitations and shear stress on microbial cells pose challenges for industrial-scale bioreactors, necessitating advanced aeration and agitation strategies.

Comparative Analysis of Synthesis Methods

The choice between chemical and microbiological methods hinges on cost, scalability, and environmental impact.

| Parameter | Chemical Synthesis | Microbiological Synthesis |

|---|---|---|

| Reaction Temperature | 80–120°C | 28–32°C |

| Catalyst Toxicity | High (e.g., SeO₂) | Low (enzymatic) |

| Byproduct Formation | 15–20% | <5% |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Microbiological synthesis outperforms chemical methods in sustainability and selectivity, albeit with higher upfront costs for fermentation infrastructure. The 70% conversion rate achieved by A. simplex significantly reduces raw material waste compared to chemical routes, which often require stoichiometric excesses of reagents.

Industrial Production and Process Economics

Large-scale this compound production predominantly employs microbial biotransformation due to its cost-effectiveness at high volumes. A typical industrial workflow involves:

- Precursor Preparation : 17α-Methyltestosterone is synthesized via the reaction of androstenedione with methylmagnesium bromide, followed by purification via column chromatography.

- Biotransformation : The precursor is fed into a stirred-tank bioreactor inoculated with A. simplex. Process analytical technology (PAT) tools monitor dissolved oxygen and pH in real time.

- Product Recovery : Crystalline this compound is separated via centrifugation, washed with ethanol, and dried under vacuum.

Economic analyses indicate that microbial methods reduce production costs by 40–50% compared to chemical synthesis, primarily due to lower energy and waste management expenses.

Analytical Methods for Quality Control

Post-synthesis analysis ensures product purity and compliance with pharmaceutical standards. Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting residual precursors and byproducts. Key metabolites, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol, are monitored to confirm the absence of D-ring rearrangement byproducts.

Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable quantification of this compound at concentrations as low as 0.1 ng/mL, critical for anti-doping analyses.

化学反应分析

反应类型: 甲基睾丸酮会经历各种化学反应,包括:

氧化: 甲基睾丸酮可以被氧化形成17β-羟基-17α-甲基-18-降雄烷-1,4,13-三烯-3-酮。

还原: 还原反应会导致二氢甲基睾丸酮衍生物的形成。

取代: 卤化和其他取代反应可以修饰类固醇核。

常用试剂和条件:

氧化: 通常使用高锰酸钾或三氧化铬等试剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 卤化可以在受控条件下使用溴或氯等试剂来实现。

主要产品:

氧化产物: 17β-羟基-17α-甲基-18-降雄烷-1,4,13-三烯-3-酮。

还原产物: 二氢甲基睾丸酮衍生物。

取代产物: 卤代甲基睾丸酮衍生物.

科学研究应用

Medical Applications

Historical Context

Methandrostenolone was initially developed for therapeutic use in the treatment of hypogonadism and muscle-wasting conditions. It was approved for use in men at doses ranging from 5 to 15 mg per day and was noted for its effectiveness in promoting weight gain and muscle growth. However, it has been withdrawn from the market in many countries due to safety concerns and potential for abuse .

Therapeutic Use

- Androgen Replacement Therapy : this compound was used as a form of androgen replacement therapy, but its use has largely been discontinued due to adverse effects, including hepatotoxicity and cardiovascular risks .

- Muscle Wasting Conditions : It was prescribed to patients suffering from severe weight loss due to chronic diseases, helping to improve body composition and strength .

Non-Medical Applications

Performance Enhancement

This compound is widely recognized for its non-medical applications, particularly among athletes and bodybuilders. It is often used to enhance physical performance, increase muscle mass, and improve recovery times.

Key Benefits

- Increased Muscle Mass : Studies show that athletes using this compound can experience significant increases in lean body mass. For instance, one study reported that weightlifters experienced substantial gains in body nitrogen, potassium, and muscle size while using the steroid compared to placebo .

- Enhanced Strength : Users often report improved strength levels, which can lead to better performance in competitive sports. The anabolic effects contribute to increased power output during training sessions .

Side Effects and Risks

Despite its benefits in muscle building and performance enhancement, this compound poses several health risks:

- Androgenic Effects : Users may experience oily skin, acne, increased body hair growth, and scalp hair loss .

- Estrogenic Effects : Gynecomastia (breast tissue development in men) and fluid retention are common side effects due to estrogen conversion .

- Hepatotoxicity : this compound is a 17α-alkylated steroid, which increases the risk of liver damage when used over extended periods .

Case Studies

Several documented studies highlight the effects of this compound on athletic performance:

- Weightlifting Study : A double-blind crossover study involving male weightlifters showed significant increases in body weight and muscle size during this compound administration compared to placebo. The study indicated that while some weight gain might be attributed to fluid retention, there were also substantial gains in lean body mass .

- Cardiovascular Health Risks : A cohort study assessed the cardiovascular health of anabolic steroid users. Findings indicated that long-term use of anabolic steroids like this compound could lead to myocardial dysfunction and accelerated coronary atherosclerosis .

作用机制

甲基睾丸酮通过与肌肉组织和骨骼中的雄激素受体结合来发挥其作用。一旦结合,它就会激活雄激素受体,导致蛋白质合成增加和肌肉生长。该化合物还能增强氮保留,这对肌肉修复和生长至关重要。 此外,甲基睾丸酮具有中等程度的雌激素作用,这会导致液体潴留和肌肉饱满 .

相似化合物的比较

Structural and Molecular Comparisons

| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methandrostenolone | C₂₀H₂₈O₂ | 300.44 | 17α-methyl, 1,4-diene, 3-keto group |

| 17α-Methyltestosterone | C₂₀H₃₀O₂ | 302.46 | 17α-methyl, saturated A-ring |

| Nandrolone Decanoate | C₂₈H₄₄O₃ | 428.65 | 19-nor structure, esterified at C17β |

| Oxymetholone | C₂₁H₃₂O₃ | 332.48 | 17α-methyl, 2-hydroxymethylene group |

| Stanozolol | C₂₁H₃₂N₂O | 328.50 | 17α-methyl, pyrazol group fused to A-ring |

Key Observations :

- This compound’s 1,4-diene structure increases its anabolic potency compared to 17α-Methyltestosterone, which has a saturated A-ring .

- Oxymetholone and Stanozolol feature additional modifications (2-hydroxymethylene and pyrazol groups, respectively) that enhance metabolic stability and tissue selectivity .

Pharmacological and Clinical Comparisons

Anabolic-Androgenic Ratio

- This compound: High anabolic activity (210:50 anabolic:androgenic ratio) due to its ability to bind strongly to androgen receptors and resist hepatic breakdown .

- 17α-Methyltestosterone : Lower anabolic potency (100:100 ratio) with significant androgenic side effects, such as virilization in women .

- Nandrolone Decanoate: Moderate anabolic activity (125:37 ratio) with reduced androgenic effects, making it preferable for joint repair and collagen synthesis .

- Oxymetholone : Exceptionally high anabolic activity (320:45 ratio) but severe hepatotoxicity, often used in anemia treatment .

Half-Life and Administration

- This compound has a short half-life (4–6 hours), requiring multiple daily doses .

- Nandrolone Decanoate’s esterified structure extends its half-life to 7–12 days, enabling weekly injections .

- Stanozolol’s oral bioavailability and 9-hour half-life allow for once-daily dosing .

Side Effects

- Hepatotoxicity: this compound, 17α-Methyltestosterone, and Oxymetholone are highly hepatotoxic due to 17α-methylation, which stresses liver enzymes .

- Endocrine Disruption: this compound suppresses natural testosterone production more severely than Nandrolone, necessitating post-cycle therapy .

- Virilization: Oxymetholone and Stanozolol pose significant risks of masculinization in female users .

生物活性

Methandrostenolone, commonly known as Dianabol, is a synthetic anabolic steroid derived from testosterone. It is widely recognized for its potent anabolic properties, which promote muscle growth and enhance physical performance. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for health and athletic performance.

This compound exerts its effects primarily through the androgen receptor (AR). Upon binding to the AR, it activates signaling pathways that lead to increased protein synthesis and muscle hypertrophy. The compound also influences various metabolic processes, including:

- Protein Synthesis : this compound significantly enhances protein synthesis in skeletal muscle, leading to increased muscle mass.

- Nitrogen Retention : Studies have shown that this compound promotes nitrogen retention, which is crucial for muscle growth and recovery.

- Glycogenolysis : The steroid increases glycogenolysis, facilitating enhanced energy availability during physical exertion.

Anabolic Effects

Research indicates that this compound has a favorable anabolic-to-androgenic ratio compared to testosterone. This means it promotes muscle growth with relatively lower androgenic side effects. Key findings include:

- Muscle Growth : In clinical studies, subjects using this compound experienced significant increases in muscle size and strength compared to placebo groups .

- Bone Mineralization : this compound has been shown to enhance bone mineralization, which may be beneficial for individuals with growth retardation or osteoporosis .

Hormonal Impact

This compound affects various hormonal pathways:

- Growth Hormone (GH) Stimulation : It has been reported that this compound can stimulate GH secretion, contributing to its anabolic effects .

- Suppression of Endogenous Testosterone : Chronic use can lead to suppression of the hypothalamic-pituitary-testicular axis, resulting in decreased endogenous testosterone production .

Case Studies and Clinical Research

Several case studies highlight the biological activity and potential risks associated with this compound use:

- Performance Enhancement in Athletes : A study involving athletes demonstrated that those using this compound experienced significant improvements in strength and body composition compared to non-users. However, the increase in strength was not always statistically significant beyond placebo effects .

- Health Risks : Chronic use of this compound has been linked to severe side effects, including liver damage and psychological effects such as aggression and mood swings. A notable case involved a violent incident attributed to acute aggression following this compound use .

- Metabolic Studies : Research indicates that this compound administration leads to changes in metabolic markers such as creatinine and urea levels, reflecting increased muscle mass and protein metabolism during its use .

Comparative Data on Biological Activity

| Parameter | This compound | Testosterone |

|---|---|---|

| Anabolic Activity | High | Moderate |

| Androgenic Activity | Moderate | High |

| Nitrogen Retention | Significant | Moderate |

| Protein Synthesis | Enhanced | Enhanced |

| GH Stimulation | Yes | Yes |

常见问题

Q. What are the standard methodologies for assessing Methandrostenolone's androgenic activity in preclinical models?

- Methodological Answer: In vivo models (e.g., rodent Hershberger assay) are commonly used to quantify androgenic effects. Key parameters include dose-dependent measurements of prostate/seminal vesicle weight and comparison with testosterone controls. Ensure standardized animal housing, blinding during tissue collection, and statistical validation (e.g., ANOVA with post-hoc tests) to minimize bias. For receptor-binding studies, use radiolabeled ligands (e.g., H-DHT) to measure competitive inhibition at androgen receptors (ARs) .

Q. How can researchers design experiments to isolate this compound's anabolic effects from its androgenic effects?

- Methodological Answer: Utilize AR-deficient transgenic models or selective AR modulators (SARMs) to differentiate tissue-specific effects. Pair this with gene expression profiling (e.g., qPCR for myostatin vs. prostate-specific antigen) to distinguish muscle hypertrophy from androgen-sensitive organ growth. Include negative controls (e.g., non-aromatizable androgens) to account for metabolic intermediates .

Q. What analytical techniques are recommended for validating this compound's presence in biological samples?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Optimize extraction protocols (e.g., solid-phase extraction for serum) and use deuterated internal standards (e.g., this compound-D3) to correct for matrix effects. Validate methods per FDA guidelines, including limits of detection (LOD < 1 ng/mL) and inter-day precision (<15% CV) .

Advanced Research Questions

Q. How can contradictions in this compound's impact on aromatase activity be resolved?

- Methodological Answer: Discrepancies often arise from differing experimental conditions (e.g., cell lines vs. primary cultures). Conduct dose-response assays across multiple models (e.g., human placental microsomes, transfected COS-7 cells) and control for estrogen receptor cross-talk. Use selective aromatase inhibitors (e.g., letrozole) as comparators and publish raw kinetic data (, ) to facilitate cross-study validation .

Q. What strategies integrate data from studies with conflicting results on this compound's metabolic pathways?

- Methodological Answer: Perform a systematic review with meta-analysis, categorizing studies by species, dose, and metabolic endpoints (e.g., 17-keto vs. hydroxylated metabolites). Use random-effects models to account for heterogeneity and sensitivity analyses to exclude outliers. Publicly share datasets via repositories like Zenodo to enable re-analysis .

Q. How can researchers ensure reproducibility in chronic toxicity studies of this compound?

- Methodological Answer: Adopt OECD Guideline 453 (combined chronic toxicity/carcinogenicity) for standardized protocols. Report detailed husbandry conditions (e.g., diet, light cycles), histopathology scoring criteria, and raw hematological data. Use open-access platforms like Protocols.io to pre-register methods and minimize protocol drift .

Methodological and Ethical Considerations

Q. What ethical challenges arise in human or animal studies involving this compound, and how are they navigated?

- Methodological Answer: Human studies require strict adherence to WMA Declaration of Helsinki principles, including informed consent and IRB oversight. For animal research, follow ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor size limits). Document regulatory compliance (e.g., DEA Schedule III controls in the U.S.) in all publications .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Q. How do longitudinal and cross-sectional designs differ in studying this compound's chronic effects?

- Methodological Answer: Longitudinal designs track cohorts over time (e.g., 12-month rodent studies), capturing cumulative effects like hepatotoxicity. Cross-sectional studies analyze tissue samples from varied exposure durations but risk survivor bias. Hybrid approaches (e.g., staggered sampling) balance feasibility with temporal resolution .

Q. What open science practices enhance the reliability of this compound research?

- Methodological Answer:

Deposit raw mass spectrometry files in public repositories (e.g., MassIVE) with FAIR-compliant metadata. Publish negative results (e.g., failed synthesis attempts) to counter publication bias. Use platforms like Open Science Framework for pre-prints and peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。